N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide
Overview
Description
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide is a useful research compound. Its molecular formula is C18H23ClIN3O3S and its molecular weight is 523.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Implications and Synthesis
A literature review focused on the synthesis of omeprazole, a proton pump inhibitor (PPI), provides insights into the pharmaceutical applications of compounds with similar chemical structures, highlighting the significance of synthesis methods in developing anti-ulcer drugs. The review emphasizes the exploration of various pharmaceutical impurities, suggesting a broader context for the chemical synthesis and modification of compounds related to "N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide" in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Properties and Reactions
A review on acyl iodides in organic and organoelement chemistry discusses reactions of acyl iodides with various organic and organoelement compounds. It explores photolysis reactions yielding a-diketones and the effects of acyl iodides in arene medium, which may relate to the chemical behavior and potential applications of "this compound" in organic chemistry (Voronkov, Vlasova, & Vlasov, 2013).
Antimicrobial and Anticancer Applications
A patent review on antiglaucoma carbonic anhydrase inhibitors highlights the exploration of sulfonamide derivatives, which are structurally related to "this compound," for their potential in treating glaucoma. This suggests the compound's relevance in developing treatments for eye conditions, underscoring the importance of sulfonamide derivatives in medicinal chemistry (Masini, Carta, Scozzafava, & Supuran, 2013).
Future Perspectives
Research on novel brominated flame retardants, including their occurrence in various environments, underscores the environmental persistence and potential health impacts of chemically related compounds. This area of study may offer future perspectives on the environmental and health safety evaluations of compounds similar to "this compound," highlighting the need for further research on their stability, degradation, and toxicity profiles (Zuiderveen, Slootweg, & de Boer, 2020).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl-[1-(2-methoxyanilino)ethylidene]-methylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S.HI/c1-14(21-17-6-4-5-7-18(17)25-3)22(2)13-12-20-26(23,24)16-10-8-15(19)9-11-16;/h4-11,20H,12-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLBUAGXKPKHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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